molecular formula C26H28O14 B13434789 3'-Hydroxymirificin

3'-Hydroxymirificin

Cat. No.: B13434789
M. Wt: 564.5 g/mol
InChI Key: UXSOWCXXXQKAGC-QOIVFALESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3’-Hydroxymirificin typically involves extraction from natural sources such as Pueraria lobata. The process includes:

Industrial Production Methods

Industrial production of 3’-Hydroxymirificin is more complex and may involve chemical synthesis or glycosidation reactions. The process requires precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxymirificin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

3’-Hydroxymirificin has several scientific research applications, including:

Mechanism of Action

3’-Hydroxymirificin exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of estrogen by binding to these receptors, thereby modulating the expression of estrogen-responsive genes. This mechanism is particularly relevant in its anti-proliferative effects on estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Puerarin: Another isoflavone isolated from Pueraria lobata with similar estrogenic activity.

    Daidzein: An isoflavone found in soybeans with known estrogenic and anti-cancer properties.

    Genistein: An isoflavone with potent estrogenic activity and anti-cancer effects.

Uniqueness of 3’-Hydroxymirificin

3’-Hydroxymirificin is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other isoflavones. Its ability to act as a pro-drug, converting to 3’-hydroxypuerarin, further distinguishes it from similar compounds .

Properties

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C26H28O14/c27-8-26(36)9-39-25(24(26)35)38-7-16-19(32)20(33)21(34)23(40-16)17-14(29)4-2-11-18(31)12(6-37-22(11)17)10-1-3-13(28)15(30)5-10/h1-6,16,19-21,23-25,27-30,32-36H,7-9H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1

InChI Key

UXSOWCXXXQKAGC-QOIVFALESA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.